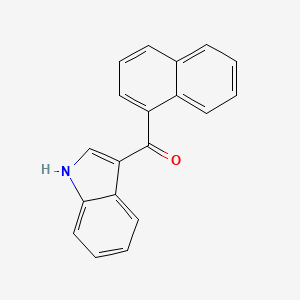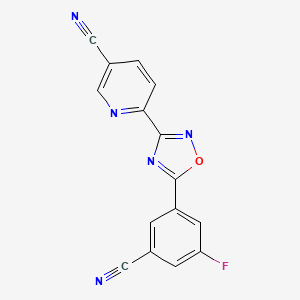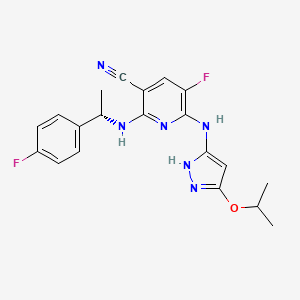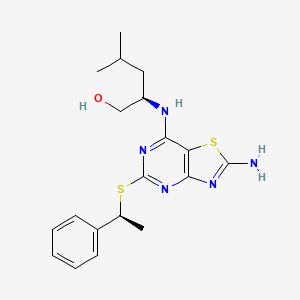
3-(1-萘酰基)吲哚
概述
描述
1'-萘酰吲哚是一种合成化合物,属于萘酰吲哚类。它的特征是萘酰基连接到吲哚环上。这种化合物因其在合成大麻素合成中的前体作用而备受关注,合成大麻素被用于各种研究和法医应用 .
科学研究应用
1'-萘酰吲哚在科学研究中有着广泛的应用:
作用机制
1'-萘酰吲哚及其衍生物通过作为大麻素受体(特别是 CB1 和 CB2 受体)的激动剂而发挥作用。这些受体是内源性大麻素系统的一部分,内源性大麻素系统在调节各种生理过程(包括疼痛感觉、情绪和食欲)中起着至关重要的作用 .通过与这些受体结合,1'-萘酰吲哚模拟天然存在的内源性大麻素的作用,导致神经递质释放改变和神经元活动调节 .
准备方法
合成路线和反应条件: 1'-萘酰吲哚可以通过多种方法合成。一种常见的方法是吲哚与1-萘酰氯的酰化反应。反应通常需要吡啶或三乙胺等碱来促进酰化过程。该反应在无水条件下进行,以防止酰氯的水解 .
工业生产方法: 在工业环境中,1'-萘酰吲哚的合成通常涉及多步骤过程,以确保高产率和纯度。第一步涉及使用草酰氯从1-萘甲酸制备1-萘酰氯。然后将这种中间体在碱存在下与吲哚反应,生成1'-萘酰吲哚 .
化学反应分析
反应类型: 1'-萘酰吲哚会经历各种化学反应,包括:
氧化: 过氧化氢、氯酸和高锰酸钾等氧化剂可以氧化1'-萘酰吲哚,形成不同的氧化产物.
还原: 还原反应可以使用锂铝氢化物或硼氢化钠等还原剂进行。
取代: 吲哚环可以进行亲电取代反应,其中亲电试剂取代环上的氢原子。
常见试剂和条件:
氧化: 过氧化氢 (H₂O₂)、氯酸 (HClO)、高锰酸钾 (KMnO₄)。
还原: 锂铝氢化物 (LiAlH₄)、硼氢化钠 (NaBH₄)。
取代: 卤素、硝基和烷基等亲电试剂。
主要形成的产物: 形成的具体产物取决于反应条件和使用的试剂。例如,氧化可以产生1'-萘酰吲哚的羟基化或羧基化衍生物 .
相似化合物的比较
1'-萘酰吲哚属于一类更广泛的化合物,称为萘酰吲哚。类似的化合物包括:
JWH-018: 这种化合物在结构上与1'-萘酰吲哚相似,并且也是 CB1 和 CB2 受体的完全激动剂.
JWH-073: 另一种具有类似结构和作用机制的合成大麻素.
AM-2201: 一种有效的合成大麻素,其结构与1'-萘酰吲哚相似.
独特性: 1'-萘酰吲哚因其在吲哚环上的特定取代模式而具有独特性,这影响了其对大麻素受体的结合亲和力和选择性。这使其成为研究合成大麻素的结构-活性关系的有价值的化合物 .
属性
IUPAC Name |
1H-indol-3-yl(naphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXQGVQLBPQVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438655 | |
| Record name | 3-(1-Naphthoyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109555-87-5 | |
| Record name | 3-Naphthoylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109555875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Naphthoyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NAPHTHOYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CC3I2OAK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of 3-(1-Naphthoyl)indole derivatives?
A: 3-(1-Naphthoyl)indole derivatives primarily interact with cannabinoid receptors, specifically CB1 and CB2 receptors. [, , , , , , ] These receptors are G protein-coupled receptors involved in various physiological processes, including mood, memory, appetite, pain perception, and immune function.
Q2: How does the binding of 3-(1-Naphthoyl)indole derivatives to cannabinoid receptors affect downstream signaling pathways?
A: Binding of these compounds to CB1 receptors, primarily found in the central nervous system, leads to the inhibition of adenylate cyclase and modulation of intracellular signaling cascades. [, , ] This can result in a variety of pharmacological effects, including hypothermia, antinociception, catalepsy, and changes in locomotor activity. [, , , ]
Q3: Do all 3-(1-Naphthoyl)indole derivatives exhibit the same efficacy at cannabinoid receptors?
A: Research indicates that some derivatives, like AB-CHMINACA and AB-PINACA, display higher efficacy than other agonists, including Δ9-Tetrahydrocannabinol (Δ9-THC), in stimulating CB1 receptor–mediated guanosine 5′-O-(3-thiotriphosphate) (GTPγS) binding. [, ]
Q4: What is the molecular formula and weight of 3-(1-Naphthoyl)indole?
A: The molecular formula of 3-(1-Naphthoyl)indole is C19H13NO, and its molecular weight is 271.31 g/mol. []
Q5: How can spectroscopic techniques be used to characterize 3-(1-Naphthoyl)indole derivatives?
A: Techniques like Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) spectroscopy are vital for identifying and differentiating regioisomers of 3-(1-Naphthoyl)indole derivatives. These methods provide information about fragmentation patterns, molecular weight, and functional group vibrations, enabling the structural elucidation of these compounds. [, , ]
Q6: How does altering the N-alkyl side chain of 3-(1-Naphthoyl)indole affect its activity at cannabinoid receptors?
A: Studies reveal that the length and structure of the N-alkyl substituent significantly impact the compound's affinity and selectivity for CB1 and CB2 receptors. For instance, while an N-alkyl chain length of four to six carbons is generally preferred for CB1 receptor activity, 1-propyl-3-(1-naphthoyl)indole exhibits selectivity for the CB2 receptor. [, , ]
Q7: What is the effect of halogenating the naphthoyl group on the pharmacological properties of 3-(1-Naphthoyl)indole derivatives?
A: Introducing halogen atoms, such as fluorine or chlorine, to the naphthoyl group can significantly alter the steric and electronic properties of the molecule, ultimately influencing its binding affinity, selectivity, and metabolic stability. Research has shown that specific halogen substitutions can lead to the development of highly selective CB2 receptor agonists. [, ]
Q8: What analytical methods are commonly employed for detecting and quantifying 3-(1-Naphthoyl)indole derivatives in biological samples?
A: Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for analyzing these compounds in biological matrices like urine. [] This technique allows for sensitive detection and identification of the parent compound and its metabolites.
Q9: How can monoclonal antibodies be used in the analysis of 3-(1-Naphthoyl)indole derivatives?
A: Researchers have successfully developed monoclonal antibodies specific for 3-(1-Naphthoyl)indole derivatives. [, , , ] These antibodies, when incorporated into assays like competitive enzyme-linked immunosorbent assay (ELISA), allow for rapid, sensitive, and comprehensive detection of these compounds, even at nanomolar concentrations. []
Q10: Do 3-(1-Naphthoyl)indole derivatives possess the potential to elicit an immune response?
A: While specific information regarding the immunogenicity of 3-(1-Naphthoyl)indole is limited within the provided research, the development of monoclonal antibodies targeting these compounds suggests they can act as antigens and trigger an immune response. [, , , ] Further research is necessary to fully understand the immunogenic potential and any related immunological responses associated with these compounds.
Q11: What resources are crucial for advancing research on 3-(1-Naphthoyl)indole derivatives?
A: Continued research necessitates access to specialized equipment like high-resolution mass spectrometers, NMR instruments, and high-throughput screening platforms. Collaboration between chemists, pharmacologists, and toxicologists is essential for a comprehensive understanding of these compounds. Publicly available databases like SWGDRUG are invaluable for sharing analytical data and facilitating the identification of new derivatives. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)








